molecular formula C18H13NS B11850139 Benzeneacetonitrile, 2-(2-naphthalenylthio)- CAS No. 57536-27-3

Benzeneacetonitrile, 2-(2-naphthalenylthio)-

Cat. No.: B11850139
CAS No.: 57536-27-3
M. Wt: 275.4 g/mol
InChI Key: TXTMSRDRQQXEEL-UHFFFAOYSA-N
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Description

Benzeneacetonitrile (CAS 140-29-4) is a phenyl-substituted acetonitrile derivative widely used as an intermediate in synthesizing pharmaceuticals, agrochemicals, and polymers . The compound "Benzeneacetonitrile, 2-(2-naphthalenylthio)-" features a naphthalenylthio (-S-C₁₀H₇) substituent at the 2-position of the benzene ring.

Properties

CAS No.

57536-27-3

Molecular Formula

C18H13NS

Molecular Weight

275.4 g/mol

IUPAC Name

2-(2-naphthalen-2-ylsulfanylphenyl)acetonitrile

InChI

InChI=1S/C18H13NS/c19-12-11-15-6-3-4-8-18(15)20-17-10-9-14-5-1-2-7-16(14)13-17/h1-10,13H,11H2

InChI Key

TXTMSRDRQQXEEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC=C3CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(naphthalen-2-ylthio)phenyl)acetonitrile typically involves the reaction of 2-naphthalenethiol with 2-bromophenylacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion generated from 2-naphthalenethiol attacks the brominated carbon of 2-bromophenylacetonitrile, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 2-(2-(naphthalen-2-ylthio)phenyl)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Naphthalen-2-ylthio)phenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2 or m-CPBA in an organic solvent like dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-(2-(Naphthalen-2-ylthio)phenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(naphthalen-2-ylthio)phenyl)acetonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structural features allow it to bind to specific enzymes or receptors, potentially inhibiting or modulating their activity. For example, the nitrile group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π interactions with target proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituents are summarized below:

Compound Name Substituent CAS Number Molecular Formula Key References
Benzeneacetonitrile, 2-[(3,4-dimethoxyphenyl)methyl]- 3,4-dimethoxyphenylmethyl 101877-42-3 C₁₈H₁₇NO₂
Benzeneacetonitrile, 2-methyl-α-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- Sulfonyloxy imino-thienylidene 852246-55-0 C₁₇H₁₇N₂O₃S₂
2-(4-Chlorophenyl)hexanenitrile 4-chlorophenyl 2124-74-5 C₁₂H₁₄ClN
Benzeneacetonitrile, 2-ethyl- 2-ethylphenyl 74533-20-3 C₁₀H₁₁N
Verapamil Related Compound B 3,4-dimethoxyphenethyl-methylamino N/A C₂₆H₃₆N₂O₄·HCl

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The dimethoxyphenylmethyl group (electron-donating) in increases solubility in organic solvents but may elevate toxicity. In contrast, the chlorophenyl group (electron-withdrawing) in enhances stability for agrochemical applications.
  • Sulfur-Containing Groups: The naphthalenylthio group in the target compound shares reactivity with sulfonyloxy-imino substituents in PAG 103 (CAS 852246-55-0), which are critical for photoresist applications due to sulfur's role in radical generation .

Physicochemical Properties

Solubility and Thermal Stability
  • PAG 103 (CAS 852246-55-0) : Exhibits high solubility (>20% in PGMEA) and thermal decomposition at 140°C in polymer matrices, making it suitable for photolithography .
  • 2-(4-Chlorophenyl)hexanenitrile : Predicted low water solubility due to hydrophobic chlorophenyl and hexane chains, aligning with its agrochemical use .
Reactivity
  • The naphthalenylthio group’s sulfur atom may facilitate nucleophilic substitution or oxidation reactions, similar to thiophene-derived compounds like PAG 103 .

Biological Activity

Benzeneacetonitrile, 2-(2-naphthalenylthio)-, also known as a derivative of benzeneacetonitrile, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxic effects, interactions with cellular pathways, and potential therapeutic applications.

  • Chemical Formula : C16H15N
  • Molecular Weight : 237.30 g/mol
  • Structure : The compound features a benzene ring attached to an acetonitrile group and a naphthalenylthio moiety, which may influence its biological interactions.

Biological Activity Overview

Benzeneacetonitrile derivatives are often studied for their pharmacological properties. The specific compound has been evaluated for its effects on various cell lines and its potential as a therapeutic agent.

Cytotoxicity Studies

Recent studies have indicated that benzeneacetonitrile derivatives can exhibit cytotoxic effects against different cancer cell lines. For instance:

  • Cell Lines Tested :
    • HEK293 (human embryonic kidney)
    • SHSY5Y (human neuroblastoma)
  • Findings :
    • At concentrations ranging from 0.1 to 5 mg/mL, these compounds demonstrated varying degrees of cytotoxicity against the aforementioned cell lines, with significant reductions in cell viability observed at higher concentrations .

The biological activity of benzeneacetonitrile is attributed to several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in sensitive cell lines.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed, suggesting oxidative stress as a contributing factor to its cytotoxic effects.
  • Inhibition of Signal Transduction Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Case Studies

Several case studies highlight the biological implications of benzeneacetonitrile derivatives:

  • Case Study 1 : In a study involving murine osteoblasts, the compound exhibited protective effects against doxorubicin-induced cytotoxicity. Specifically, treatment with benzeneacetonitrile increased cell survival rates significantly compared to control groups .
  • Case Study 2 : Another study assessed the impact of the compound on SHSY5Y cells exposed to staurosporine. Results indicated that pre-treatment with benzeneacetonitrile reduced apoptosis markers significantly, suggesting its potential as a neuroprotective agent .

Data Table: Summary of Biological Activities

Activity TypeCell LineConcentration (mg/mL)Effect
CytotoxicityHEK2930.1 - 5Decreased viability
CytoprotectionMurine Osteoblasts2.5Increased survival
Apoptosis InhibitionSHSY5YVariableReduced apoptosis markers
ROS GenerationVariousHighIncreased oxidative stress

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